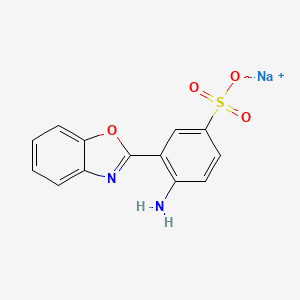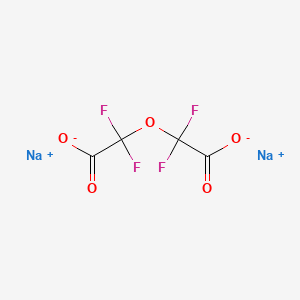
N,N'-Bis(4-fluorobenzoyl)methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-fluorobenzoyl)methylhydrazine is a chemical compound with the molecular formula C15H12F2N2O2 and a molecular weight of 290.26 g/mol. This compound is known for its unique properties and is used in various scientific experiments.
Preparation Methods
The synthesis of N,N’-Bis(4-fluorobenzoyl)methylhydrazine typically involves the reaction of 4-fluorobenzoyl chloride with methylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N,N’-Bis(4-fluorobenzoyl)methylhydrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N,N’-Bis(4-fluorobenzoyl)methylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: N,N’-Bis(4-fluorobenzoyl)methylhydrazine is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-Bis(4-fluorobenzoyl)methylhydrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
N,N’-Bis(4-fluorobenzoyl)methylhydrazine can be compared with other similar compounds such as:
- N,N’-Bis(4-chlorobenzoyl)methylhydrazine
- N,N’-Bis(4-bromobenzoyl)methylhydrazine
- N,N’-Bis(4-methylbenzoyl)methylhydrazine These compounds share a similar structure but differ in the substituents on the benzoyl groups. The presence of fluorine atoms in N,N’-Bis(4-fluorobenzoyl)methylhydrazine imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
4-fluoro-N'-(4-fluorobenzoyl)-N'-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-19(15(21)11-4-8-13(17)9-5-11)18-14(20)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKNQKSXZBQKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)


![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)
![6-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6341485.png)






![[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B6341550.png)

